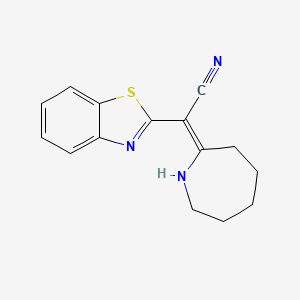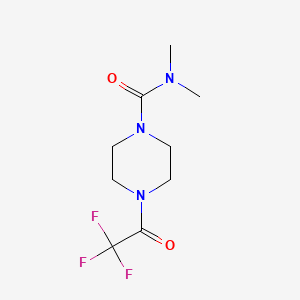
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of specific protein targets. It has been shown to interact with the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting the activity of CK2, 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide could potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which could potentially lead to the development of new anticancer drugs. It has also been shown to have an effect on neurotransmitter activity, which could potentially lead to the development of new treatments for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential as a modulator of specific protein targets, its ability to inhibit the growth of cancer cells, and its potential as a modulator of neurotransmitter activity. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic drug for cancer and neurological disorders, and the development of new synthesis methods that could make it more accessible for research purposes. Additionally, further studies could explore its potential as a modulator of other protein targets, which could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 1-bromo-2-methylpyrrole with butyronitrile. The resulting product is then subjected to a series of reactions involving various reagents such as sodium hydride, hydrochloric acid, and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific protein targets, which could lead to the development of new therapeutic drugs. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter activity, which could lead to the development of new treatments for neurological disorders.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-3-9(4-5-13)14-11(16)10-6-8(12)7-15(10)2/h6-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZIHLELJGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)
![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
